molecular formula C17H29NO4 B577682 trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid CAS No. 1263283-77-7

trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid

Cat. No. B577682
M. Wt: 311.422
InChI Key: LCYWEDOOYXRWOE-KBPBESRZSA-N
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Description

Trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid, commonly known as Boc-L-Pro-CM-Phe-OH, is a chemical compound widely used in scientific research. This compound belongs to the family of pyrrolidine-3-carboxylic acid derivatives, which have been studied for their potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of Boc-L-Pro-CM-Phe-OH is not fully understood. However, it is believed to exert its biological effects by interacting with specific receptors or enzymes in the body. It may also modulate the activity of various signaling pathways involved in cell growth, differentiation, and apoptosis.

Biochemical And Physiological Effects

Boc-L-Pro-CM-Phe-OH has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, it has been demonstrated to possess antimicrobial activity against several bacteria and fungi.

Advantages And Limitations For Lab Experiments

Boc-L-Pro-CM-Phe-OH has several advantages and limitations for lab experiments. Its synthetic accessibility and stability make it a suitable candidate for various biological assays. However, its low solubility in aqueous solutions may limit its use in some experiments. Furthermore, its potential toxicity and side effects should be carefully evaluated before its use in in vivo experiments.

Future Directions

There are several future directions for the research on Boc-L-Pro-CM-Phe-OH. One potential area of investigation is the development of more potent and selective analogs with improved pharmacological properties. Another potential direction is the elucidation of its mechanism of action and its interaction with specific receptors or enzymes. Furthermore, its potential use in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of Boc-L-Pro-CM-Phe-OH involves several steps, starting with the protection of the amino group of L-proline with the Boc group. The next step is the coupling of the protected L-proline with the protected cyclohexylmethylphenylalanine using a coupling reagent such as HATU or DIC. The final deprotection step involves the removal of the Boc group using TFA or other suitable reagents.

Scientific Research Applications

Boc-L-Pro-CM-Phe-OH has been widely used in scientific research for its potential therapeutic applications. It has been studied for its anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(3R,4R)-4-(cyclohexylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYWEDOOYXRWOE-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid

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